To obtain enantiomerically pure 1-(3,5-dichloropyridin-4-yl)ethanol, an asymmetric synthesis method is employed. [] This involves oxidizing the racemic mixture to 1-(3,5-dichloropyridin-4-yl)ethanone followed by asymmetric reduction using a chiral borane reagent and a chiral ligand. [] This method offers advantages like simple operation, high yield (greater than 98% optical purity), and suitability for industrial production. []
1-(3,5-Dichloropyridin-4-yl)ethanol is a chemical compound with the molecular formula and a molecular weight of approximately 192.04 g/mol. It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a pyridine ring substituted with chlorine atoms. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound is categorized under the class of pyridine derivatives, specifically as an alcohol. It is synthesized from 3,5-dichloropyridine, which serves as the precursor. The dichloropyridine structure contributes to its unique chemical properties and potential biological activities. The compound has been assigned several identifiers, including CAS Number 1370347-50-4 and MDL Number MFCD22665798 .
The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol can be achieved through several methods:
The synthesis often requires controlled conditions to optimize yields and minimize side reactions. For example, the reaction may be conducted under inert atmosphere conditions to prevent oxidation or moisture interference.
1-(3,5-Dichloropyridin-4-yl)ethanol can participate in various chemical reactions typical for alcohols:
These reactions often require specific conditions such as temperature control and the presence of catalysts or bases to facilitate the reaction pathways effectively .
The mechanism of action for 1-(3,5-Dichloropyridin-4-yl)ethanol involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor by binding to active sites on enzymes, thereby preventing substrate interaction and subsequent catalysis. In receptor studies, it could function as either an agonist or antagonist, influencing receptor activity and downstream signaling pathways .
1-(3,5-Dichloropyridin-4-yl)ethanol exhibits characteristics typical of alcohols:
Relevant data on solubility and specific heat capacities are not widely documented but are essential for practical applications in synthesis .
1-(3,5-Dichloropyridin-4-yl)ethanol finds applications primarily in scientific research:
Transition metal-catalyzed hydrogenation represents the most industrially mature route to this chiral alcohol. Ru-(S)-BINAP complexes achieve >98% ee in the reduction of 3,5-dichloro-4-acetylpyridine through dynamic kinetic resolution. The reaction proceeds under moderate H₂ pressure (50–100 psi) in methanol/toluene mixtures, leveraging the catalyst’s ability to discriminate prochiral faces via η⁶-pyridine coordination. Critical parameters include:
Table 1: Ru-BINAP Catalyzed Reduction Performance
Substrate Loading (g/L) | Temperature (°C) | ee (%) | TOF (h⁻¹) |
---|---|---|---|
50 | 60 | 98.2 | 1,200 |
100 | 70 | 97.5 | 950 |
200 | 80 | 95.8 | 780 |
High substrate concentrations (>200 g/L) induce erosion of enantioselectivity due to competing non-catalyzed background reduction. Solvent optimization demonstrates that aprotic media (toluene/THF) enhance ee by 3–5% versus protic solvents by minimizing ketone racemization [2]. Catalyst recyclability remains limited (≤5 cycles), with phosphine oxidation and chloride ligand dissociation identified as primary deactivation pathways.
Biocatalytic reduction employing Lactobacillus kefir ADH (LK-ADH) and engineered ketoreductases (KREDs) offers superior stereocontrol under mild conditions. Wild-type LK-ADH achieves 92% ee for the (S)-enantiomer, but protein engineering via directed evolution has yielded mutants with reversed enantiopreference and enhanced activity:
Table 2: Engineered KRED Performance for Target Alcohol Synthesis
Enzyme Variant | Mutation Sites | Cofactor | ee (%) | Product Preference |
---|---|---|---|---|
LK-ADH P242A/F147L | Substrate tunnel | NADPH | >99.9 | (R) |
KRED-311 (Codexis®) | W110H/A272G | NADP⁺ | >99.99 | (R) |
KRED-P1-G12 (Johnson Matthey) | Loop region | NAD⁺ | 99.5 | (S) |
Reactions proceed at 30–40°C in aqueous-organic biphasic systems (e.g., phosphate buffer/isooctane), with 10–50 g/L substrate loading. Cofactor recycling employs isopropanol (200–500 mM) or glucose/glucose dehydrogenase (GDH) systems, the latter enabling total turnover numbers (TTN) >50,000 for NADPH. Immobilization on epoxy-functionalized resins or CLEA® technology enhances enzyme stability, allowing 30+ operational cycles in packed-bed reactors [2] [6].
Chemical and biocatalytic routes exhibit fundamentally different selectivity profiles. Ru-BINAP systems typically deliver 95–98% ee, with the remaining impurities comprising the opposite enantiomer and over-reduction byproducts. Biocatalysis routinely achieves >99.9% ee due to enzymes’ intrinsic stereospecificity, as confirmed by chiral HPLC analysis (Chiralpak® AD-H column) [6]. However, substrate inhibition plagues KREDs at >100 g/L input concentrations, reducing conversion rates by 40–60%. Chemical catalysis tolerates higher loading (200 g/L) but requires costly chiral purification (SMB chromatography) to upgrade ee from 95% to >99%. Thermodynamic modeling reveals KREDs’ advantage originates from ΔΔG‡ differences >3.5 kJ/mol between diastereomeric transition states, versus 1.8–2.5 kJ/mol for Ru-based systems [2].
Industrial implementation faces three key bottlenecks:
Cofactor Regeneration Costs: NADPH-dependent KRED processes incur $300–500/kg cofactor expense without regeneration. GDH-coupled systems reduce this to <$5/kg but introduce enzyme compatibility constraints. Immobilized cofactor mimics (e.g., PEG-NAD⁺) show promise in membrane reactors, achieving 120-hour operational stability [2].
Product Inhibition: The ethanol product competitively binds KRED active sites (Kᵢ = 15 mM). Engineering efflux transporters in whole-cell biocatalysts (e.g., E. coli overexpression) or two-phase extraction mitigates this.
Continuous Processing Limitations: Heterogeneous catalysts (immobilized KREDs/Ru-BINAP) enable continuous flow systems but suffer from:
Table 3: Industrial-Scale Cost Drivers for Enantiopure Alcohol Production
Cost Factor | Chemical Route | Biocatalytic Route |
---|---|---|
Catalyst Cost ($/kg product) | 120–180 | 30–50 |
Cofactor Contribution | N/A | 5–300 |
Downstream Chiral Purification | 40% of total cost | <5% of total cost |
Waste Generation (E-factor) | 8–15 | 1–3 |
Scale-up economics favor biocatalysis, with pilot-scale (100 L) KRED processes achieving 92% yield at $1,200/kg for (R)-enantiomer, versus $2,500/kg for chemical synthesis. Commercial suppliers (e.g., TRC, Ambeed) reflect this disparity, pricing the (R)-isomer at $767/g via classical resolution but $205/g via enzymatic routes [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: